molecular formula C19H21ClN6O3 B11261006 3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

Cat. No.: B11261006
M. Wt: 416.9 g/mol
InChI Key: GGUXTPRECVPWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrobenzoyl group and a pyridazine ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative by reacting piperazine with 2-chloro-4-nitrobenzoyl chloride under basic conditions. The resulting intermediate is then reacted with 6-chloropyridazine in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amine group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in different fields of research.

Properties

Molecular Formula

C19H21ClN6O3

Molecular Weight

416.9 g/mol

IUPAC Name

(2-chloro-4-nitrophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21ClN6O3/c20-16-13-14(26(28)29)3-4-15(16)19(27)25-11-9-24(10-12-25)18-6-5-17(21-22-18)23-7-1-2-8-23/h3-6,13H,1-2,7-12H2

InChI Key

GGUXTPRECVPWLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.